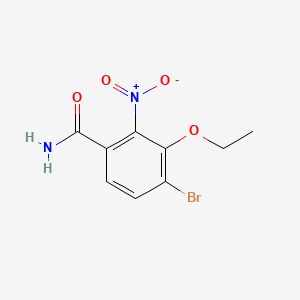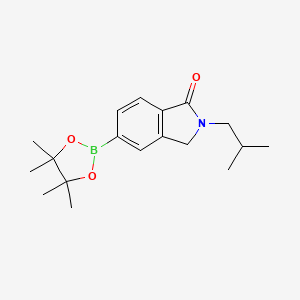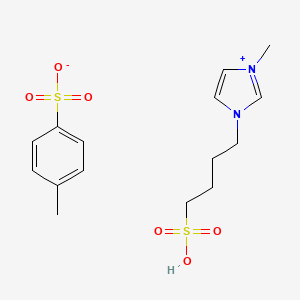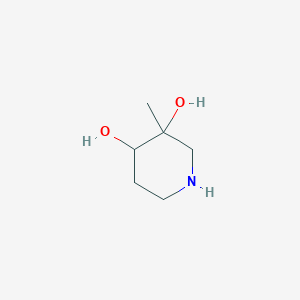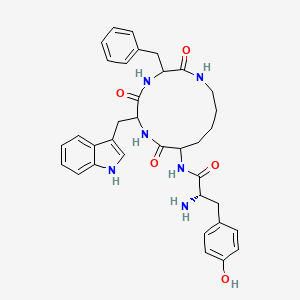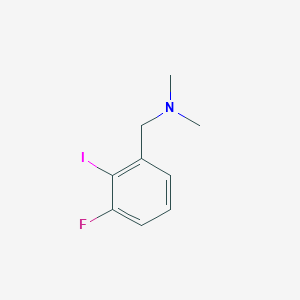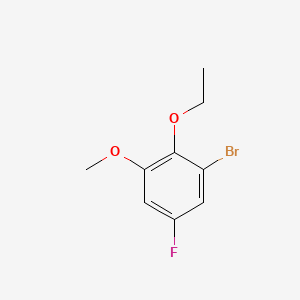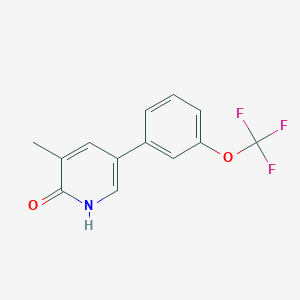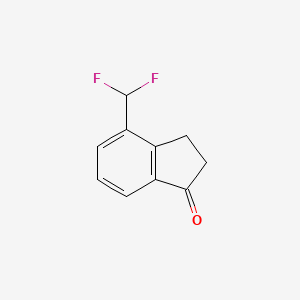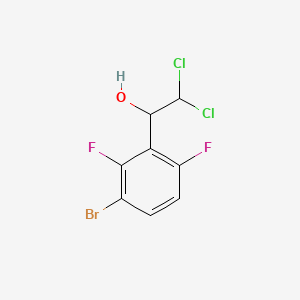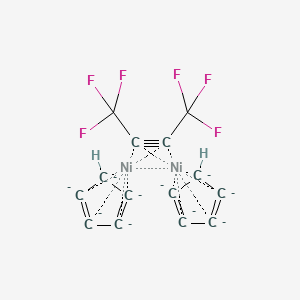
Dicyclopentadienyl(hexafluoro-2-butyne)dinickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclopentadienyl(hexafluoro-2-butyne)dinickel is a complex organometallic compound with the molecular formula C₁₄H₁₀F₆Ni₂ This compound is notable for its unique structure, which includes two nickel atoms coordinated to cyclopentadienyl rings and a hexafluoro-2-butyne ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dicyclopentadienyl(hexafluoro-2-butyne)dinickel typically involves the reaction of nickelocene (bis(cyclopentadienyl)nickel) with hexafluoro-2-butyne. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process can be summarized as follows:
Ni(C5H5)2+CF3C≡CCF3→Ni2(C5H5)2(CF3C≡CCF3)
Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclopentadienyl(hexafluoro-2-butyne)dinickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: Reduction reactions can lead to the formation of nickel(I) species.
Substitution: Ligand substitution reactions can occur, where the hexafluoro-2-butyne ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under inert conditions.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Dicyclopentadienyl(hexafluoro-2-butyne)dinickel has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to be used in studies of metal-ligand interactions and their biological implications.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Industry: It is explored for its potential in materials science, particularly in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of Dicyclopentadienyl(hexafluoro-2-butyne)dinickel involves its ability to coordinate with various substrates through its nickel centers. The hexafluoro-2-butyne ligand provides a strong electron-withdrawing effect, which enhances the reactivity of the nickel centers. This makes the compound an effective catalyst in various chemical reactions, facilitating the formation and breaking of chemical bonds.
Comparaison Avec Des Composés Similaires
Nickelocene (bis(cyclopentadienyl)nickel): Similar structure but lacks the hexafluoro-2-butyne ligand.
Dicyclopentadienyl(acetylene)dinickel: Similar structure but with an acetylene ligand instead of hexafluoro-2-butyne.
Uniqueness: Dicyclopentadienyl(hexafluoro-2-butyne)dinickel is unique due to the presence of the hexafluoro-2-butyne ligand, which imparts distinct electronic properties and reactivity. This makes it particularly useful in catalytic applications where strong electron-withdrawing effects are beneficial.
Propriétés
Formule moléculaire |
C14H2F6Ni2-10 |
|---|---|
Poids moléculaire |
401.54 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1,1,1,4,4,4-hexafluorobut-2-yne;nickel |
InChI |
InChI=1S/2C5H.C4F6.2Ni/c2*1-2-4-5-3-1;5-3(6,7)1-2-4(8,9)10;;/h2*1H;;;/q2*-5;;; |
Clé InChI |
YWGFJCAEXYOZGZ-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.C(#CC(F)(F)F)C(F)(F)F.[Ni].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


